Methyl 3-bromo-4-cyano-2-methoxybenzoate
Description
Methyl 3-bromo-4-cyano-2-methoxybenzoate is a substituted benzoate ester with the molecular formula C₁₀H₈BrNO₃ (molecular weight: 286.08 g/mol). Its structure features a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 2-position of the benzene ring, esterified with a methyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its functional groups.
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-7(10(13)15-2)4-3-6(5-12)8(9)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBBJGMZSBOGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-cyano-2-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Another method involves the nucleophilic substitution of a suitable precursor, such as methyl 3-bromo-4-nitrobenzoate, with a cyanide source like sodium cyanide in the presence of a phase-transfer catalyst. This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-4-cyano-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyano-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group can enhance its binding affinity to certain proteins, while the bromine atom can facilitate interactions with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 3-bromo-4-cyano-2-methoxybenzoate, a comparative analysis with structurally analogous compounds is provided below.
Physical and Chemical Properties
The table below highlights key physical properties of this compound and its analogs:
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Solubility in DMSO |
|---|---|---|---|---|
| This compound | C₁₀H₈BrNO₃ | 286.08 | 145–147 | High |
| Methyl 3-bromo-4-nitro-2-methoxybenzoate | C₉H₇BrNO₅ | 300.06 | 162–164 | Moderate |
| Methyl 3-chloro-4-cyano-2-methoxybenzoate | C₁₀H₈ClNO₃ | 241.63 | 138–140 | High |
Key Observations :
- The cyano group in the main compound contributes to a lower melting point compared to the nitro-substituted analog, likely due to reduced intermolecular hydrogen bonding.
- Replacement of bromine with chlorine (e.g., in Methyl 3-chloro-4-cyano-2-methoxybenzoate) reduces molecular weight and slightly lowers the melting point, reflecting weaker van der Waals interactions.
- High solubility in DMSO for cyano-containing derivatives correlates with the polar nature of the cyano group .
Thermal and Stability Profiles
- Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that this compound decomposes at ~250°C, comparable to its chloro analog but less stable than nitro-containing derivatives, which decompose above 300°C due to stronger resonance stabilization.
- Photostability: The cyano group confers moderate UV stability, whereas methoxy-substituted analogs without electron-withdrawing groups (e.g., Methyl 3-bromo-2-methoxybenzoate) exhibit faster degradation under UV light.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
